2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-11(2)19-13(24)10-23-17(25)15-16(14(21-23)12-6-5-9-26-12)27-18(20-15)22-7-3-4-8-22/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSHLGMPSUPQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with isopropyl acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-1-yl or thiophen-2-yl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Differences :
- Substitution at position 2: Methyl vs. pyrrolidin-1-yl in the target compound.
- Acetamide side chain: N-(4-chlorophenyl) vs. N-(propan-2-yl) .
- Implications: The pyrrolidinyl group in the target compound may improve binding to flexible enzyme pockets compared to the rigid methyl group .
(b) Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate ()
- Differences: Core structure: Thieno[2,3-d]pyridazine vs. thiazolo[4,5-d]pyridazine. Substituents: Methyl ester at position 7 vs. thiophen-2-yl.
- Implications :
(c) N-[5-(4-arylidene)-4-oxo-2-thioxo-thiazolidine-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetamides ()
- Differences: Core: Thiazolo[4,5-b]pyridine vs. thiazolo[4,5-d]pyridazine. Functional groups: Thioxo-thiazolidinone vs. pyridazinone.
- Implications: The pyridazinone ring in the target compound may offer distinct hydrogen-bonding interactions compared to thiazolidinone derivatives .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide represents a novel class of potential therapeutic agents with significant biological activity. This article explores its pharmacological properties, focusing on its anticancer and anti-inflammatory effects, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes several functional groups:
- Pyrrolidinyl group
- Thiazolo[4,5-d]pyridazin core
- Acetamide moiety
Its molecular formula is , with a molecular weight of approximately 465.6 g/mol.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study published in the European Journal of Medicinal Chemistry highlights its ability to inhibit various kinases involved in cancer progression, particularly FLT3, an oncogenic kinase associated with acute myeloid leukemia (AML) .
Key Findings:
- In vitro Studies: The compound demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells, with viability reductions comparable to standard chemotherapeutics like cisplatin .
- Mechanism of Action: The proposed mechanisms include induction of apoptosis and modulation of cell cycle regulators .
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. Preliminary studies suggest it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.
Research Insights:
- COX Inhibition: In vitro assays indicated that the compound could selectively inhibit COX-II with an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with structurally similar compounds to highlight unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | Contains pyrazole ring | Noted for anti-inflammatory effects |
| Thieno[3,2-c]pyrazole derivatives | Incorporates thiophene rings | Exhibits anticancer activity |
| Pyrimidine analogs | Pyrimidine core structure | Broad spectrum of biological activities |
This comparison underscores the distinct pharmacological profile of the target compound due to its unique combination of functional groups.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity:
- Study on Anti-inflammatory Effects:
Q & A
Q. What synthetic methodologies are commonly employed to prepare the thiazolo[4,5-d]pyridazine core in this compound?
The thiazolo[4,5-d]pyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, thioglycolic acid is used to cyclize intermediates like N-cyclohexyl-2-cyanoacetamide under reflux conditions in ethanol, with piperidine as a catalyst. Thiophen-2-yl substituents are introduced via aromatic aldehyde condensations, followed by purification via recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches.
- NMR (¹H and ¹³C) to resolve pyrrolidine, thiophene, and acetamide proton environments.
- Mass spectrometry for molecular ion validation (e.g., PubChem C₁₉H₂₁N₅O₂S₂, MW 447.5 g/mol) .
Q. What standard assays evaluate the antimicrobial activity of thiazolo-pyridazine derivatives?
Agar diffusion and microdilution assays are standard. For instance, compounds are tested against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations ranging from 50–200 µg/mL, with zone-of-inhibition measurements or MIC (minimum inhibitory concentration) determination .
Q. How is compound purity assessed during synthesis?
Purity is validated via HPLC (≥95% peak area), TLC (single spot in ethanol:ethyl acetate 3:1), and melting point analysis (sharp range within 1–2°C). Recrystallization from ethanol or DMF/ethanol mixtures is common .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the thiazolo[4,5-d]pyridazine core?
Systematic optimization using Design of Experiments (DoE) is effective. For example, varying solvent polarity (ethanol vs. DMF), catalyst loading (piperidine: 0.5–2 mol%), and temperature (80–120°C) can identify optimal parameters. Flow chemistry approaches (e.g., continuous reactors) improve reproducibility and reduce side reactions .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Discrepancies arise from differences in:
Q. How does X-ray crystallography clarify structural ambiguities in this compound?
X-ray diffraction resolves bond geometries and stereochemistry, particularly for the thiazolo-pyridazine ring and pyrrolidine substituents. PubChem’s computed structural data (InChIKey: GTQQWWSFTGMJAD-UHFFFAOYSA-N) provides a reference for validating experimental results .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
Tools like SwissADME or Molinspiration predict:
- logP (estimated 2.8–3.5, indicating moderate lipophilicity).
- Bioavailability (Lipinski’s Rule compliance: MW <500, H-bond donors <5).
- Metabolic stability (CYP450 enzyme interaction screening) .
Q. How can structure-activity relationship (SAR) studies improve potency?
SAR modifications include:
Q. What are the challenges in scaling up synthesis without compromising purity?
Key challenges include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
